molecular formula C15H18N2O B6472726 benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine CAS No. 2640881-01-0

benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine

Cat. No.: B6472726
CAS No.: 2640881-01-0
M. Wt: 242.32 g/mol
InChI Key: MFYLCCMLKRWSMZ-UHFFFAOYSA-N
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Description

Benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine is a substituted isoxazole derivative featuring a 1,2-oxazole (isoxazole) core with a cyclopropyl group at position 5 and a benzyl-methylamine moiety at position 3 (Figure 1). The isoxazole scaffold is known for its metabolic stability and bioisosteric properties, while the cyclopropyl group enhances conformational rigidity and resistance to oxidative metabolism .

Molecular Formula: C₁₅H₁₉N₂O
Molecular Weight: 243.33 g/mol (calculated)
Key Features:

  • Isoxazole core (C₃H₃NO) with cyclopropyl (C₃H₅) at position 5.
  • N-Methyl-N-benzylamine substituent at position 3.

Properties

IUPAC Name

N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-N-methyl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O/c1-17(10-12-5-3-2-4-6-12)11-14-9-15(18-16-14)13-7-8-13/h2-6,9,13H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYLCCMLKRWSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine involves its interaction with specific molecular targets and pathways. The oxazole ring and the attached functional groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Purity Availability
Benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine R₁ = CH₃, R₂ = Benzyl C₁₅H₁₉N₂O 243.33 (calculated) N/A Not commercially listed
(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine R₁ = H, R₂ = CH₃ C₁₀H₁₆Cl₂N₂ 235.16 90% Available (Enamine Ltd)
(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine R₁ = H, R₂ = CH(CH₃)₂ C₁₀H₁₆N₂O 180.25 ≥98% Discontinued (Fluorochem)
(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine R₁ = H, R₂ = CH₂CH₃ C₉H₁₄N₂O 166.22 (calculated) N/A Discontinued

Key Differences and Implications

Molecular Weight and Lipophilicity: The benzyl derivative (243.33 g/mol) is significantly heavier than its analogs (166–235 g/mol) due to the aromatic benzyl group. The isopropyl analog (180.25 g/mol) balances bulk and hydrophobicity, making it a common scaffold in drug discovery.

Synthetic Accessibility :

  • The benzyl group introduces synthetic complexity compared to alkyl substituents (ethyl, isopropyl). The commercial discontinuation of simpler analogs (e.g., ethyl and isopropyl derivatives) suggests challenges in scalability or demand.

Purity and Availability :

Biological Relevance :

  • The cyclopropyl group in all analogs confers metabolic stability by resisting cytochrome P450 oxidation.
  • The benzyl group may enhance π-π stacking interactions in target binding, a feature absent in alkyl-substituted analogs.

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